![molecular formula C12H23ClN2 B2653509 n-(1-Adamantyl)ethylenediamine hcl CAS No. 37819-00-4](/img/structure/B2653509.png)
n-(1-Adamantyl)ethylenediamine hcl
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Overview
Description
N-(1-Naphthyl)ethylenediamine dihydrochloride acts as a coupling agent for the spectrophotometric determination of aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides . It is also used in the quantitative inorganic analysis of sulfonamide and nitrates in blood .
Synthesis Analysis
The Schiff base, N-2-[3,4-dimethoxybenzylidene)amino]ethylamine (LH), the condensation product of N-(1-naphthyl)ethylenediamine dihydrochloride and veratraldehyde was synthesized and employed for fluoride ion recognition .Molecular Structure Analysis
The compound crystallizes in the orthorhombic system space group P2 1 2 1 2 1 and possesses syn-configuration about the azomethine (–CH=N–) bond .Chemical Reactions Analysis
N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis
N-(1-Adamantyl)ethylenediamine is a liquid under normal conditions and should be stored under inert gas. It is air sensitive .Scientific Research Applications
Reductions with Lithium in Amines and Ethylenediamine
Research by Garst et al. (2000) explored reductions of compounds using lithium and ethylenediamine in low molecular weight amines. This methodology was applied to the debenzylation of compounds refractory to hydrogenolysis, demonstrating the utility of ethylenediamine in organic synthesis processes. Notably, the reduction of 1-adamantane derivatives was achieved, illustrating the compound's role in synthesizing adamantamine with high yield (Garst et al., 2000).
Supramolecular Complexes at Multivalent Interfaces
Crespo-Biel et al. (2006) described the multivalent binding of a supramolecular complex, where an adamantyl-functionalized ethylenediamine derivative was utilized. This study showcases the application of such derivatives in designing and studying supramolecular assemblies, highlighting the material's significance in nanotechnology and materials science (Crespo-Biel et al., 2006).
Antituberculosis Preclinical Candidates
Lee et al. (2003) focused on the development of 1,2-diamine analogues of ethambutol for treating tuberculosis. This study identified N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine as a compound with significantly improved activity against Mycobacterium tuberculosis, exemplifying the potential of adamantyl-ethylenediamine derivatives in medicinal chemistry (Lee et al., 2003).
Therapeutic Efficacy in Influenza Treatment
A study on the therapeutic efficacy of amantadine HCl and rimantadine HCl for treating influenza A2 respiratory illness showed the effectiveness of these drugs. Both compounds contain adamantane structures, highlighting the clinical relevance of adamantyl derivatives in antiviral treatments (Wingfield et al., 1969).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-(1-adamantyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.ClH/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11,14H,1-8,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVWATLRQUNMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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